molecular formula C6H11NO3S B12658293 Sulfamic acid, 2-cyclohexen-1-yl- CAS No. 66393-80-4

Sulfamic acid, 2-cyclohexen-1-yl-

Cat. No.: B12658293
CAS No.: 66393-80-4
M. Wt: 177.22 g/mol
InChI Key: KLMHIKVQATUHIB-UHFFFAOYSA-N
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Description

Sulfamic acid, 2-cyclohexen-1-yl-: is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of a sulfamic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.

    Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.

    Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.

    Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Sulfamic acid, 2-cyclohexen-1-yl- has been studied for its potential use as a catalyst in organic reactions.

Biology:

    Enzyme Inhibition: This compound has shown potential as an enzyme inhibitor, making it a candidate for further research in biochemical applications.

Medicine:

    Drug Development: Due to its ability to interact with biological molecules, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential use in drug development and therapeutic applications.

Industry:

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness:

    Sulfamic Acid Group: The presence of the sulfamic acid group in sulfamic acid, 2-cyclohexen-1-yl- distinguishes it from other similar compounds.

Properties

CAS No.

66393-80-4

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

cyclohex-2-en-1-ylsulfamic acid

InChI

InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10)

InChI Key

KLMHIKVQATUHIB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NS(=O)(=O)O

Origin of Product

United States

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